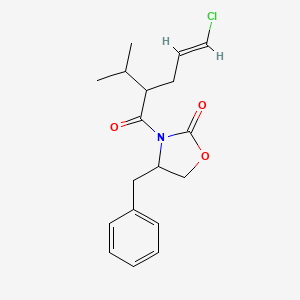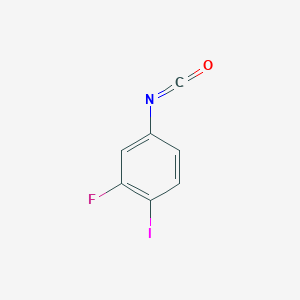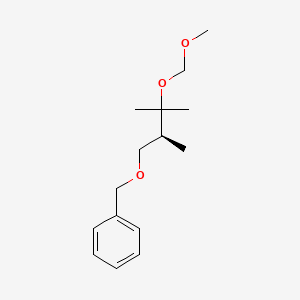
methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound that belongs to the class of acetylated sugars. This compound features a chromenyl group, which is a derivative of coumarin, known for its diverse biological activities. The presence of multiple acetyl groups and a chromenyl moiety makes this compound interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the acetylation of a sugar derivative followed by the introduction of the chromenyl group. The process can be summarized as follows:
Acetylation: The sugar derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Chromenyl Group Introduction: The acetylated sugar is then reacted with 4-methyl-2-oxochromen-7-ol in the presence of a base like potassium carbonate in a solvent such as acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Yields hydroxyl derivatives.
Oxidation: Forms quinone derivatives.
Substitution: Produces substituted acetyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of the chromenyl group.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The acetyl groups can be hydrolyzed, releasing active hydroxyl groups that can further interact with biological molecules. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate: Similar structure but with a methoxy group instead of the chromenyl group.
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-hydroxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains a different aromatic group.
Uniqueness
The uniqueness of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate lies in the presence of the chromenyl group, which imparts distinct biological activities and chemical reactivity compared to other acetylated sugar derivatives. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H24O12 |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3 |
Clave InChI |
TXEVHMZINNBIAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
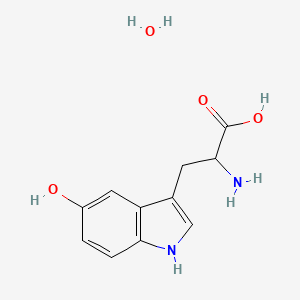

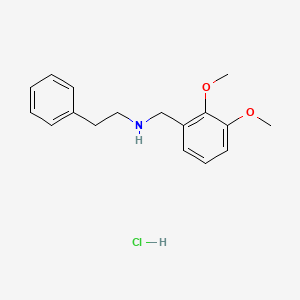
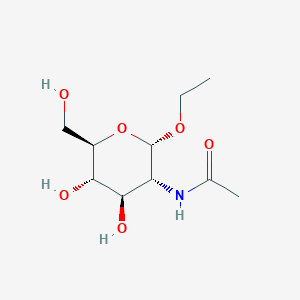
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)


